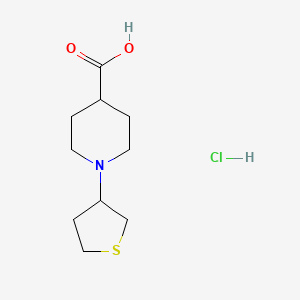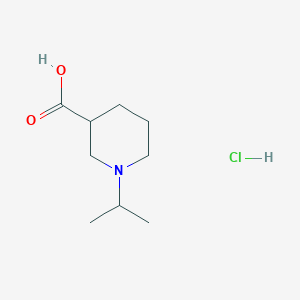
1-Amino-3-(4-iodophenoxy)propan-2-ol
Overview
Description
1-Amino-3-(4-iodophenoxy)propan-2-ol is an organic compound with the molecular formula C9H12INO2 and a molecular weight of 293.1 g/mol.
Preparation Methods
Chemical Reactions Analysis
1-Amino-3-(4-iodophenoxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(4-iodophenoxy)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-iodophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and the iodophenoxy moiety play crucial roles in its binding and activity. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
1-Amino-3-(4-iodophenoxy)propan-2-ol can be compared with similar compounds such as:
- 1-Amino-3-(4-bromophenoxy)propan-2-ol
- 1-Amino-3-(4-chlorophenoxy)propan-2-ol
- 1-Amino-3-(4-fluorophenoxy)propan-2-ol
These compounds share similar structures but differ in the halogen atom attached to the phenoxy group. The presence of iodine in this compound imparts unique properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs .
Properties
IUPAC Name |
1-amino-3-(4-iodophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYZIVQQARAEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)


![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)

![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)


![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)

